molecular formula C20H17N3O2 B10984657 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](1-benzofuran-2-yl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](1-benzofuran-2-yl)methanone

Cat. No.: B10984657
M. Wt: 331.4 g/mol
InChI Key: HUHIRPOFQCQFJO-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzofuran intermediates, followed by their coupling with the pyrrolidine ring. Common reagents used in these reactions include:

    Benzimidazole: Synthesized from o-phenylenediamine and formic acid.

    Benzofuran: Prepared via the cyclization of o-hydroxyphenylacetic acid.

    Pyrrolidine: Introduced through nucleophilic substitution reactions.

The final coupling step often involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: can be compared with similar compounds such as:

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Benzofuran derivatives: Used in the synthesis of pharmaceuticals and organic materials.

    Pyrrolidine derivatives: Commonly found in natural products and pharmaceuticals.

The uniqueness of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(1-benzofuran-2-yl)methanone

InChI

InChI=1S/C20H17N3O2/c24-20(18-12-13-6-1-4-10-17(13)25-18)23-11-5-9-16(23)19-21-14-7-2-3-8-15(14)22-19/h1-4,6-8,10,12,16H,5,9,11H2,(H,21,22)

InChI Key

HUHIRPOFQCQFJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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